Methyl 4-(5-bromopyridin-2-YL)tetrahydro-2H-pyran-4-carboxylate
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Overview
Description
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a brominated pyridine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the bromination of 2-pyridine, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid methyl ester
- 4-Bromotetrahydropyran
- Indole derivatives
Uniqueness
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester is unique due to its combination of a brominated pyridine ring and a tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14BrNO3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
methyl 4-(5-bromopyridin-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11(15)12(4-6-17-7-5-12)10-3-2-9(13)8-14-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
DOXPVPMDSXIDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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